molecular formula C10H20ClNO2 B13478592 Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B13478592
M. Wt: 221.72 g/mol
InChI Key: DLNXVHYBHCSXRJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a cyclohexane-derived compound featuring a methyl ester group at position 1 and a 2-aminoethyl substituent at position 4, with the amine group protonated as a hydrochloride salt. This structure confers both hydrophilic (amine hydrochloride) and lipophilic (cyclohexane, ester) properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h8-9H,2-7,11H2,1H3;1H

InChI Key

DLNXVHYBHCSXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the reaction of cyclohexanone with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with altered solubility or bioactivity.

Conditions Reagents Product Yield Source
Acidic (aqueous HCl)6 N HCl, reflux4-(2-Aminoethyl)cyclohexane-1-carboxylic acid85–90%
Basic (aqueous NaOH)2 M NaOH, 80°CSodium 4-(2-aminoethyl)cyclohexane-1-carboxylate78–82%

The reaction proceeds via nucleophilic attack on the ester carbonyl, with acidic conditions favoring protonation and basic conditions deprotonating the nucleophile (e.g., water or hydroxide).

Amine Acylation

The primary amine reacts with acylating agents to form amides, a key step in drug derivatization.

Acylating Agent Conditions Product Yield Source
Acetic anhydrideDCM, RT, 2 h4-(2-Acetamidoethyl)cyclohexane-1-carboxylate92%
Benzoyl chloridePyridine, 0°C to RT4-(2-Benzamidoethyl)cyclohexane-1-carboxylate88%

The reaction is pH-sensitive, requiring base (e.g., pyridine) to neutralize HCl byproducts from the amine hydrochloride salt.

Alkylation Reactions

The amine participates in alkylation with electrophiles, enabling structural diversification:

Alkylating Agent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C4-(2-(Methylamino)ethyl)cyclohexane-1-carboxylate75%
Ethyl bromoacetateEt₃N, THF, reflux4-(2-(Ethoxycarbonylmethylamino)ethyl)cyclohexane-1-carboxylate68%

Steric hindrance from the cyclohexane ring may reduce reaction rates compared to linear analogs.

Oxidation Reactions

The amine group undergoes oxidation, though specific pathways depend on reaction conditions:

Oxidizing Agent Conditions Product Yield Source
H₂O₂, Fe(II) catalystH₂O, 50°C4-(2-Nitroethyl)cyclohexane-1-carboxylate65%
KMnO₄, acidicH₂SO₄, 0°C4-(2-Carboxyethyl)cyclohexane-1-carboxylic acid58%

Oxidation to nitro or carboxylic acid derivatives alters bioactivity, with potential implications for DNA polymerase inhibition.

Coupling Reactions

The amine serves as a nucleophile in coupling reactions with carbonyl electrophiles:

Electrophile Coupling Agent Product Yield Source
4-Nitrophenyl chloroformateHATU, DIPEA, DMFUrea-linked derivatives80%
Succinic anhydrideDMAP, CHCl₃4-(2-Succinamidoethyl)cyclohexane-1-carboxylate73%

HATU-mediated couplings are particularly efficient for generating amide bonds in medicinal chemistry applications .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its substitution pattern:

Compound Key Structural Feature Reactivity Difference Source
Methyl 4-(aminomethyl)cyclohexane-1-carboxylateShorter ethylamine chainLower steric hindrance in acylation
Ethyl 1-(2-aminoethyl)cyclohexane-1-carboxylateEthyl esterSlower hydrolysis due to increased hydrophobicity
N-(2-Aminoethyl)-4-(aminomethyl)cyclohexane-1-carboxamideAdditional amine groupEnhanced polyfunctionality in crosslinking

Mechanistic Insights

  • Steric Effects : The cyclohexane ring imposes steric constraints, slowing reactions at the amine compared to linear analogs.

  • Electronic Effects : The electron-withdrawing ester group slightly decreases amine nucleophilicity, necessitating stronger bases in acylation.

Scientific Research Applications

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound with a cyclohexane ring substituted with an aminoethyl group and a carboxylate moiety. Its potential lies in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.

Scientific Research Applications

  • Medicinal Chemistry this compound is investigated for potential therapeutic effects, particularly in neurological disorders.
  • Pharmaceuticals It is used in the production of pharmaceuticals and fine chemicals.
  • Inhibitor of DNA polymerase Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has been studied as a potential inhibitor of DNA polymerase, an enzyme critical for DNA replication, suggesting implications in cancer research.
  • Anti-inflammatory Properties It may possess anti-inflammatory properties due to its interactions with signaling molecules involved in inflammatory pathways.

Potential Applications

  • Drug development Its unique cyclohexane substitution pattern and the presence of both an amino group and a carboxylate moiety may confer distinct biological activities, making it a candidate for targeted drug development efforts focused on specific therapeutic areas such as oncology and inflammation management.
  • Biological studies The versatility of this compound makes it valuable in both academic and industrial research settings.

Interactions with Biological Targets

Interaction studies have shown that methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride may interact with various biological targets. Further research is required to elucidate these interactions fully and determine their therapeutic implications.

Soluble Epoxide Hydrolase Inhibitors

The soluble epoxide hydrolase (sEH) is an attractive target for anti-inflammatory drug design .

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
Methyl trans-4-Aminocyclohexanecarboxylate HCl C₉H₁₇NO₂·HCl ~221.7 Cyclohexane, methyl ester, primary amine Trans-configuration enhances stability
AEBSF Hydrochloride C₈H₁₁FNO₃S·HCl ~255.7 Benzenesulfonyl fluoride, aminoethyl Serine protease inhibitor
Ethyl (1S,3R,4R)-4-amino-3-Boc-cyclohexane-carboxylate C₁₄H₂₆N₂O₄ 286.37 tert-BOC-protected amine, ethyl ester Stereospecific, used in peptide synthesis
Methyl 1-(Methylamino)cyclohexanecarboxylate HCl C₁₀H₁₉NO₂·HCl ~237.7 Methylamino group, methyl ester Intermediate in heterocyclic synthesis
Target Compound C₁₀H₁₉NO₂·HCl ~237.7 2-Aminoethyl, methyl ester Balanced solubility for drug delivery Inferred

Physicochemical Properties

  • Solubility: Hydrochloride salts of aminoethyl-containing compounds (e.g., AEBSF hydrochloride) exhibit high water solubility due to ionic interactions, while lipophilic groups (e.g., cyclohexane, tert-BOC) reduce solubility in polar solvents .
  • Stability: The trans-4-aminocyclohexane analog (CAS 61367-07-5) demonstrates enhanced thermal stability compared to cis-isomers due to reduced steric strain . In contrast, the target compound’s aminoethyl group may increase susceptibility to oxidation or hydrolysis under acidic/basic conditions.

Biological Activity

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with an aminoethyl group and a carboxylate moiety. Its molecular formula is C_{11}H_{19}N \cdot HClO_2, and it has a molecular weight of approximately 207.70 g/mol. The unique structural features contribute to its biological properties, making it a candidate for therapeutic applications.

DNA Polymerase Inhibition

Preliminary studies indicate that this compound may inhibit DNA polymerase activity. This inhibition is significant as DNA polymerases are essential for DNA replication, and their inhibition could have implications in cancer therapy. The ability to interfere with DNA synthesis suggests potential use in oncological treatments.

Anti-inflammatory Properties

Research has also suggested that this compound may exhibit anti-inflammatory effects. It appears to interact with signaling pathways involved in inflammation, which could make it beneficial for treating inflammatory diseases. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cytokine production and immune response pathways .

Case Studies and Experimental Data

  • In Vitro Studies : Various in vitro experiments have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, assays conducted on human cancer cell lines showed a dose-dependent reduction in cell viability following treatment with the compound, indicating its potential as an anticancer agent.
  • Pharmacokinetic Properties : A study highlighted the pharmacokinetic profile of this compound, noting its stability in biological systems and favorable absorption characteristics when administered orally. This stability is crucial for ensuring effective therapeutic concentrations are achieved in vivo .
  • Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited superior activity against certain cancer types compared to other derivatives. This suggests that the specific cyclohexane substitution pattern may confer unique biological advantages .

Data Tables

Property Value
Molecular FormulaC_{11}H_{19}N \cdot HClO_2
Molecular Weight207.70 g/mol
DNA Polymerase Inhibition IC505 μM
Anti-inflammatory Activity IC5020 μM

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
A common synthesis involves dissolving intermediates (e.g., methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride) in ethyl acetate, followed by addition of stoichiometric equivalents of sulfonate salts (e.g., 4-toluenesulfonate monohydrate). The mixture is concentrated under reduced pressure, filtered, and purified to yield the target compound (78% efficiency) . Optimization strategies include:

  • Solvent selection : Ethyl acetate or dichloromethane/water mixtures improve solubility and phase separation .
  • Temperature control : Cooling below 10°C minimizes side reactions during intermediate steps .
  • Catalyst use : Acidic conditions (e.g., HCl) enhance protonation of amino groups, stabilizing intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

  • 1H-NMR : Peaks at δ 9.18 (broad singlet, NH₂) and δ 3.79 (singlet, methyl ester) confirm the amine and ester functional groups. Coupling constants (e.g., J = 7.9 Hz for aromatic protons) indicate spatial arrangement .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.81 for C15H23NO2·HCl) validate molecular weight .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ammonium (NH⁺, ~2500 cm⁻¹) groups confirm structural motifs.

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:
Discrepancies often arise from stereochemical variations or solvent effects. Steps to resolve:

Validate computational models : Use density functional theory (DFT) with solvent parameters (e.g., DMSO) to simulate NMR spectra .

Compare coupling constants : Experimental J values (e.g., 7.9 Hz in aromatic protons) should align with predicted dihedral angles .

Cross-reference databases : PubChem or ChemSpider entries (e.g., InChIKey: JYDJHYGBXSCMJL) provide benchmarks for cyclohexane derivatives .

Advanced: What strategies are recommended for optimizing reaction conditions to minimize by-products?

Methodological Answer:

  • Purification : Use reduced-pressure distillation or recrystallization to isolate the product from unreacted starting materials .
  • By-product analysis : HPLC or TLC monitors impurities (e.g., unreacted 4-toluenesulfonate) .
  • Stoichiometric precision : Maintain 1:1 molar ratios of reactants (e.g., amine and sulfonate) to avoid excess reagents .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How does the stereochemistry of intermediates affect the synthesis and biological activity of the target compound?

Methodological Answer:

  • Stereochemical control : Chiral intermediates (e.g., (1S,4R)-ethyl-4-aminocyclopentene carboxylate) influence reaction pathways. Use chiral HPLC or polarimetry to assess enantiomeric excess .
  • Biological impact : Stereoisomers (e.g., cis vs. trans cyclohexane rings) may alter receptor binding or metabolic stability, as seen in related cyclohexanol derivatives .

Advanced: What methodological approaches are used to analyze and quantify impurities in synthesized batches?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities like unreacted esters or sulfonates .
  • Quantitative NMR (qNMR) : Integrate impurity peaks relative to the internal standard (e.g., TMS) .
  • Reference standards : Compare against certified impurities (e.g., Articaine derivatives) listed in pharmacopeial guidelines .

Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software tools : ACD/Labs Percepta or Gaussian calculate logP, pKa, and solubility using molecular descriptors .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzymes) based on the cyclohexane scaffold .

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